molecular formula C10H10O4 B063238 3-Methoxycarbonyl-5-methylbenzoic acid CAS No. 167299-68-5

3-Methoxycarbonyl-5-methylbenzoic acid

Cat. No.: B063238
CAS No.: 167299-68-5
M. Wt: 194.18 g/mol
InChI Key: DJSIZJKPKTXMII-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-5-methylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is known for its role as a potent inhibitor of the enzyme xanthine oxidoreductase, which is involved in the production of uric acid . This compound has applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid typically involves the esterification of 5-methylisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycarbonyl-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enzyme Inhibition

One of the most significant applications of 3-Methoxycarbonyl-5-methylbenzoic acid is its role as a potent inhibitor of the enzyme xanthine oxidoreductase (XOR). This enzyme is crucial in purine metabolism and is implicated in the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout and kidney stones. Research indicates that this compound effectively inhibits XOR activity, thereby reducing uric acid production and offering potential therapeutic benefits for hyperuricemia-related disorders .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. The compound's derivatives have been explored for their anti-inflammatory and analgesic effects, making it a candidate for further drug development .

Analytical Chemistry

The compound is utilized in analytical chemistry for developing methods to quantify metabolites related to purine metabolism. Its ability to act as a standard reference material aids in the calibration of analytical instruments, ensuring accurate measurements in biochemical assays .

Synthesis of Complex Molecules

This compound is also employed in organic synthesis as an intermediate for creating more complex molecules. Its functional groups allow chemists to perform various reactions, including esterification and amidation, which are essential for synthesizing novel compounds with potential biological activity .

Case Study 1: Inhibition of Xanthine Oxidoreductase

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited XOR activity in vitro. The researchers found that at certain concentrations, the compound reduced uric acid levels by up to 50%, indicating its potential as a therapeutic agent for managing gout .

Case Study 2: Synthesis of Anti-inflammatory Agents

Another research effort focused on modifying the structure of this compound to develop new anti-inflammatory drugs. By introducing various substituents at the aromatic ring, researchers synthesized several derivatives that exhibited enhanced anti-inflammatory activity compared to the parent compound .

Mechanism of Action

The primary mechanism of action of 3-Methoxycarbonyl-5-methylbenzoic acid involves the inhibition of xanthine oxidoreductase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, which is beneficial in conditions like gout . The molecular target is the active site of xanthine oxidoreductase, where the compound binds and prevents the enzyme’s catalytic activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory action on xanthine oxidoreductase, which is not commonly observed in other similar compounds. Its structural features, such as the methoxycarbonyl and methyl groups, contribute to its selective binding and inhibition properties .

Biological Activity

3-Methoxycarbonyl-5-methylbenzoic acid (CAS No. 167299-68-5) is a benzoic acid derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxycarbonyl group and a methyl group on the benzoic acid framework, which influences its solubility and reactivity. The compound is part of a larger class of benzoic acid derivatives known for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators .
  • Proteasome and Autophagy Modulation : Studies indicate that this compound can enhance proteasome activity and autophagy pathways, which are crucial for cellular homeostasis and the degradation of damaged proteins .
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress by scavenging free radicals .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. In vitro studies have shown inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory potential of this compound. For instance, it was able to reduce carrageenan-induced paw edema in animal models by inhibiting COX enzymes, thus decreasing inflammatory mediator levels . The compound has been noted to significantly lower levels of interleukin-1β (IL-1β) and C-reactive protein in treated subjects.

Anticancer Properties

This compound has shown promise in cancer research. A study reported its antiproliferative effects on HepG2 liver cancer cells, indicating a potential mechanism involving apoptosis induction and cell cycle arrest . The compound's ability to activate cathepsins B and L suggests it could enhance the degradation of oncogenic proteins, further supporting its anticancer activity .

Case Studies

  • Antimicrobial Study : A study conducted on various benzoic acid derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 50 µg/mL, demonstrating its potential as an antibacterial agent.
  • Anti-inflammatory Research : In an animal model of acute inflammation, administration of the compound resulted in a 45.77% reduction in paw edema compared to control groups, showcasing its efficacy in managing inflammatory responses .
  • Antiproliferative Activity : In cell line assays, this compound showed significant cytotoxicity against HepG2 cells with an IC50 value of approximately 20 µM, indicating its potential as a therapeutic agent in cancer treatment .

Research Findings Summary

Activity Observation Reference
AntimicrobialMIC against E. coli: 50 µg/mL
Anti-inflammatoryReduction in paw edema: 45.77%
AntiproliferativeIC50 against HepG2: ~20 µM
Proteasome ActivationEnhanced activity observed in cell-based assays
AntioxidantScavenging free radicals noted

Properties

IUPAC Name

3-methoxycarbonyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSIZJKPKTXMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428416
Record name 3-methoxycarbonyl-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167299-68-5
Record name 3-methoxycarbonyl-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)-5-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Methylisophthalic acid (1.21 g, 6.5 mmol), dichloroethane (20 mL), DMF (3 drops), and thionyl chloride (2.42 g, 20 mmol) was heated to 80° C. for 4 hrs. The reaction was concentrated to dryness and a solution of MeOH (208 mg, 6.5 mmol) was added slowly and the reaction was stirred overnight at rt. 1 N Hydrochloric acid (10 mL) was added and reaction stirred for 1 hr. The pH was adjusted with sat'd sodium bicarbonate (50 mL) and the aqueous solution was extracted with methylene chloride to remove the diester. The aqueous portion was then acidified with 1 N HCl and extracted with methylene chloride/MeOH 95:5. The organic extracts were dried over sodium sulfate, filtered, concentrated, and the product was isolated via preparative reverse-phase HPLC.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
208 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 5-methylisophthalic acid (Aldrich, 5 g, 27.7) in MeOH (37.5 ml)/THF (112.5 ml), conc. H2SO4 (1.25 ml) was added and stirred at 65° C. for 8 h. Reaction mixture was cooled to room temperature and solvent removed. Then reaction mixture was diluted with water and extracted with ethylacetate. Crude residue was column chromatographed to yield 2.5 g of 3-(methoxycarbonyl)-5-methylbenzoic acid as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
112.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
37.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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